N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide
Description
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a thiazole ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-9(2)15-19-11(8-21-15)14(20)18-10-6-13(16(3,4)5)22-12(10)7-17/h6,8-9H,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUODTUCBBZCPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)NC2=C(SC(=C2)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include tert-butyl bromide, cyanide sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide
- N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide stands out due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
